molecular formula C15H21N3O4S B13302474 N-(Cyclopropylmethyl)-1-(2-nitrobenzenesulfonyl)piperidin-4-amine

N-(Cyclopropylmethyl)-1-(2-nitrobenzenesulfonyl)piperidin-4-amine

Cat. No.: B13302474
M. Wt: 339.4 g/mol
InChI Key: MVEFYIIISFUETG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Cyclopropylmethyl)-1-(2-nitrobenzenesulfonyl)piperidin-4-amine is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry and pharmaceutical research. The presence of the nitrobenzenesulfonyl group and the cyclopropylmethyl moiety suggests potential biological activity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopropylmethyl)-1-(2-nitrobenzenesulfonyl)piperidin-4-amine typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde or ketone precursors.

    Introduction of the Nitrobenzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring using 2-nitrobenzenesulfonyl chloride under basic conditions.

    Attachment of the Cyclopropylmethyl Group: The final step involves the alkylation of the piperidine nitrogen with cyclopropylmethyl halide in the presence of a suitable base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopropylmethyl)-1-(2-nitrobenzenesulfonyl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine or other functional groups under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a catalyst or metal hydrides.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its structural features.

    Medicine: Possible applications in drug discovery and development, particularly in designing compounds with specific biological activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)-1-(2-nitrobenzenesulfonyl)piperidin-4-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The nitrobenzenesulfonyl group could play a role in binding to specific sites, while the piperidine ring and cyclopropylmethyl group may influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-(Cyclopropylmethyl)-1-(2-nitrobenzenesulfonyl)piperidine: Lacks the amine group at the 4-position.

    N-(Cyclopropylmethyl)-1-(2-nitrobenzenesulfonyl)pyrrolidine: Contains a pyrrolidine ring instead of a piperidine ring.

    N-(Cyclopropylmethyl)-1-(2-nitrobenzenesulfonyl)morpholine: Contains a morpholine ring instead of a piperidine ring.

Uniqueness

N-(Cyclopropylmethyl)-1-(2-nitrobenzenesulfonyl)piperidin-4-amine is unique due to the combination of its structural features, which may confer specific biological activities and chemical reactivity. The presence of the cyclopropylmethyl group and the nitrobenzenesulfonyl group in conjunction with the piperidine ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C15H21N3O4S

Molecular Weight

339.4 g/mol

IUPAC Name

N-(cyclopropylmethyl)-1-(2-nitrophenyl)sulfonylpiperidin-4-amine

InChI

InChI=1S/C15H21N3O4S/c19-18(20)14-3-1-2-4-15(14)23(21,22)17-9-7-13(8-10-17)16-11-12-5-6-12/h1-4,12-13,16H,5-11H2

InChI Key

MVEFYIIISFUETG-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.